2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)acetamide
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Overview
Description
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonylamino group and an oxazole ring. It has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form methyl-(4-methylphenyl)sulfonylamine. This intermediate is then reacted with 3-amino-1,2-oxazole in the presence of acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and substituted oxazole compounds. These products can exhibit different chemical and biological properties, making them valuable for further research.
Scientific Research Applications
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and reduce inflammation.
Medicine: Explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: Known for their dual antimicrobial and anti-inflammatory activities.
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate: Used in proteomics research and has similar structural features.
Uniqueness
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)acetamide stands out due to its combination of a sulfonylamino group and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10-3-5-11(6-4-10)21(18,19)16(2)9-13(17)14-12-7-8-20-15-12/h3-8H,9H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAYRGOFYZKPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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